molecular formula C14H23FN2O2 B14411886 5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione CAS No. 84636-94-2

5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14411886
CAS No.: 84636-94-2
M. Wt: 270.34 g/mol
InChI Key: AWBZNOWRXXDDMM-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might involve:

    Starting Materials: Fluorinated alkyl halides, pentylamine, and a pyrimidine precursor.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

    Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.

    Interfering with nucleic acids: Binding to DNA or RNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1,3-Dipentylpyrimidine-2,4(1H,3H)-dione: A non-fluorinated analog with similar structural features.

    5-Chloro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione: A chlorinated analog with different reactivity.

Uniqueness

5-Fluoro-1,3-dipentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

84636-94-2

Molecular Formula

C14H23FN2O2

Molecular Weight

270.34 g/mol

IUPAC Name

5-fluoro-1,3-dipentylpyrimidine-2,4-dione

InChI

InChI=1S/C14H23FN2O2/c1-3-5-7-9-16-11-12(15)13(18)17(14(16)19)10-8-6-4-2/h11H,3-10H2,1-2H3

InChI Key

AWBZNOWRXXDDMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)N(C1=O)CCCCC)F

Origin of Product

United States

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